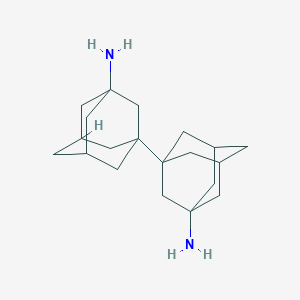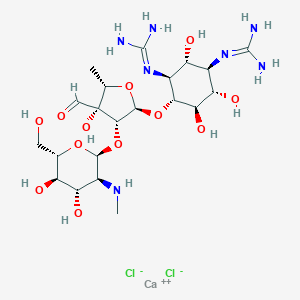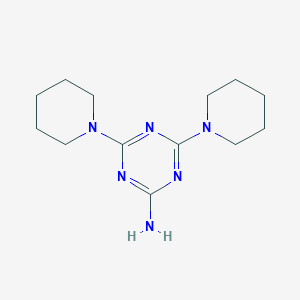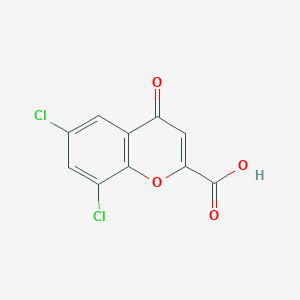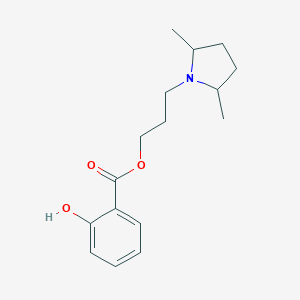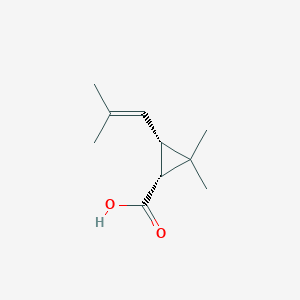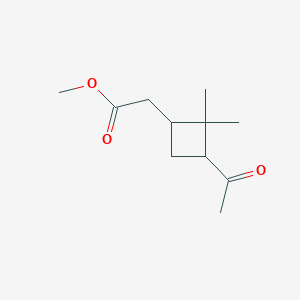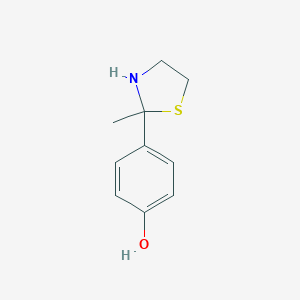
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as MTP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied to understand its biochemical and physiological effects. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition led to a decrease in the production of these cytokines, which may explain 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol's anti-inflammatory activity.
In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol have been studied in various in vitro and in vivo models. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the proliferation of human breast cancer cells. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to reduce the production of nitric oxide in lipopolysaccharide-stimulated macrophages.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential to inhibit the activity of COX-2, which is involved in several inflammatory diseases. Another advantage is its insecticidal properties, which may be useful in the development of new insecticides.
One limitation of using 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in lab experiments is its potential toxicity. Although this compound has been shown to have low toxicity in some studies, more research is needed to determine its safety in humans and animals.
Future Directions
There are several future directions for research on 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol. One direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate its potential as an insecticide in field trials.
In addition, more research is needed to determine the safety and toxicity of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol in humans and animals. This research will be important for the development of new drugs and insecticides based on this compound.
Conclusion:
In conclusion, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Although more research is needed to determine its safety and toxicity, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has shown promise as an anti-inflammatory agent and insecticide.
Synthesis Methods
The synthesis of 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been achieved through different methods. One of the methods involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-chlorophenol in the presence of a base. Another method involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 4-bromophenol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor activities. In one study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to inhibit the production of pro-inflammatory cytokines in human monocytes. In another study, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol was found to induce apoptosis in cancer cells.
In addition to its medical applications, 4-(2-Methyl-1,3-thiazolidin-2-yl)phenol has also been studied for its potential use in the field of agriculture. This compound has been shown to have insecticidal properties against several insect species, including the diamondback moth and the tobacco budworm.
properties
CAS RN |
16763-43-2 |
|---|---|
Product Name |
4-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
QZOGKKILSXZWJA-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1(NCCS1)C2=CC=C(C=C2)O |
synonyms |
4-(2-Methyl-2-thiazolidinyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



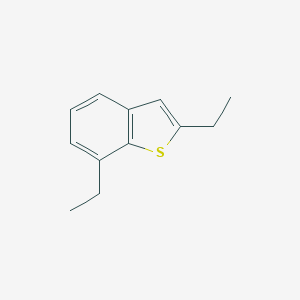

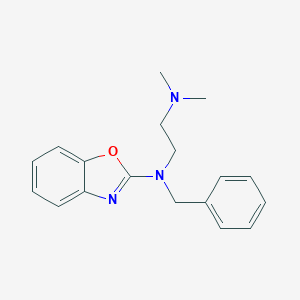
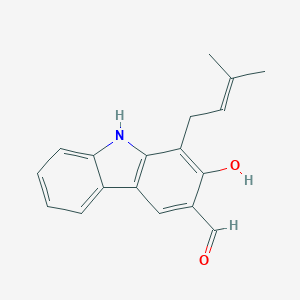

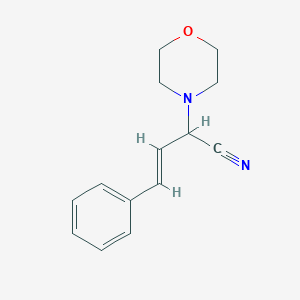
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
